![molecular formula C11H8O5 B165625 [(2-oxo-2H-chromen-7-yl)oxy]acetic acid CAS No. 126424-85-9](/img/structure/B165625.png)
[(2-oxo-2H-chromen-7-yl)oxy]acetic acid
Overview
Description
“[(2-oxo-2H-chromen-7-yl)oxy]acetic acid” is a chemical compound with the CAS Number: 126424-85-9 . It has a molecular weight of 220.18 . The IUPAC name for this compound is 2-(2-oxo-2H-chromen-7-yloxy)acetic acid .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, the reaction mixture was filtered to give 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide . Another study described the synthesis of photoactive derivatives of cellulose by a mild esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H8O5/c12-10(13)6-15-8-3-1-7-2-4-11(14)16-9(7)5-8/h1-5H,6H2,(H,12,13) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is stored at a temperature between 28°C .Scientific Research Applications
Comprehensive Analysis of [(2-oxo-2H-chromen-7-yl)oxy]acetic Acid Applications
Antimicrobial Activity: This compound has been found to possess high antimicrobial activity against various bacteria such as Staphylococcus pneumoniae. It is slightly less active against other strains like Pseudomonas aeruginosa, Bacillus subtilis, Bacillus cereus, and Salmonella panama .
Quantum Chemical Studies: Quantum chemical studies have been conducted on derivatives of this compound, which can provide insights into their electronic structure and potential reactivity .
Photoactive Cellulose Derivatives: The compound has been used to synthesize water-soluble, photoactive cellulose derivatives, which could have applications in creating light-responsive materials .
Synthesis of Hybrid Compounds: It has been involved in the synthesis of hybrid compounds composed of different pharmacologically active moieties, which could lead to new therapeutic agents .
Ion Receptors and Fluorescent Probes: Derivatives of this compound are used as ion receptors and fluorescent probes, aiding in monitoring enzyme activity and complex biological events in real-time within living cells .
Pharmacological Properties: The unique chemical structure allows for binding to various targets, making it a promising scaffold in medicinal chemistry for diseases like cancer and neurodegenerative disorders .
Synthetic Chemistry: It serves as a lactone scaffold for the preparation of heterocyclic molecules, showcasing its versatility in synthetic organic chemistry .
Radical Cyclization Reactions: The compound can undergo radical cyclization reactions, offering a unique approach to coumarin synthesis and expanding the repertoire of synthetic methodologies available to chemists .
Future Directions
properties
IUPAC Name |
2-(2-oxochromen-7-yl)oxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O5/c12-10(13)6-15-8-3-1-7-2-4-11(14)16-9(7)5-8/h1-5H,6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YENBPUAYKYLKSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-oxo-2H-chromen-7-yl)oxy]acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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